Azodicarbonamide

Description

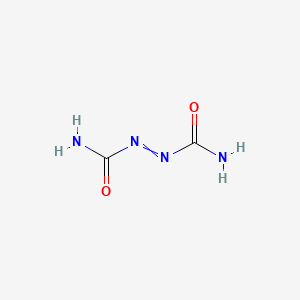

Structure

3D Structure

Properties

IUPAC Name |

carbamoyliminourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZUGNYVDXMRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N=NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024553 | |

| Record name | Azodicarbonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-77-3 | |

| Record name | Azodicarbonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azodicarbonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azodicarbonamide from Urea and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Azodicarbonamide (ADA), a yellow-orange crystalline solid, is a widely used industrial chemical. Its principal application is as a blowing agent in the production of foamed plastics and rubbers, where its thermal decomposition yields nitrogen, carbon monoxide, carbon dioxide, and ammonia (B1221849) gases.[1][2] It also sees use as a flour bleaching agent and dough conditioner in some countries.[3][4]

The industrial synthesis of this compound is a two-step process. The first step involves the condensation reaction of urea (B33335) with hydrazine (B178648) (or its salts) to produce an intermediate compound, 1,2-hydrthis compound, more commonly known as biurea (B89910).[2][5][6] The second step is the oxidation of this biurea intermediate to yield the final product, this compound.[2][4]

This guide provides a detailed overview of this synthesis pathway, including experimental protocols, quantitative data, and process diagrams.

Part 1: Synthesis of Biurea (1,2-Hydrthis compound)

The initial stage of production is the formation of biurea from the reaction of urea and hydrazine.[4] This condensation reaction can be performed under various conditions, including acidic, alkaline, or acid-free environments.[7][8][9][10] The most common industrial methods often employ an acidic medium to catalyze the reaction.[2][8][11]

Reaction Pathway

The idealized chemical equation for the formation of biurea is:

2 (NH₂)₂CO + N₂H₄ → NH₂CONHNHCONH₂ + 2 NH₃ (Urea + Hydrazine → Biurea + Ammonia)

Experimental Protocols

Several methods for biurea synthesis have been documented. The choice of protocol can affect reaction time, yield, and purity.

Method 1: Acid-Catalyzed Condensation (Sulfuric Acid) This is a widely cited laboratory and industrial-scale method.[2][11]

-

Materials : Hydrazine hydrate (B1144303) (or hydrazine sulfate), urea, sulfuric acid, distilled water.

-

Procedure :

-

In a suitable reaction vessel (e.g., a two-neck, round-bottom flask), hydrazine hydrate (1 equivalent) is dissolved in distilled water.

-

The solution is acidified by the dropwise addition of sulfuric acid (e.g., 50% solution) until a pH of 3-5 is achieved. If using hydrazine sulfate, this pre-acidification may be adjusted.

-

Urea (3 equivalents) is added to the acidified hydrazine solution.

-

The reaction mixture is heated to reflux (approximately 105-125°C) with continuous stirring.[7]

-

The reaction is maintained at reflux for a period of 5 to 9 hours.[2] Throughout the process, the pH should be monitored and maintained within the acidic range (pH 2-5) by adding acid as needed.[2]

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

The precipitated white crystalline biurea is collected by filtration, washed with warm water, and dried.

-

Method 2: Acid-Free Condensation This approach avoids the use of strong acids, potentially reducing equipment corrosion and simplifying waste treatment.[7][9]

-

Materials : Refined hydrazine hydrate, urea.

-

Procedure :

-

Refined hydrazine hydrate and solid urea are charged into a reaction kettle. The weight ratio of effective hydrazine to urea is typically maintained between 0.21 and 0.27.[7]

-

The reaction temperature is controlled at 115-125°C for 8-10 hours under pressure (1.2-3.8 bars) to facilitate the reaction and manage the ammonia byproduct.[7][12]

-

The resulting biurea can be directly used in the subsequent oxidation step without isolation.[12]

-

Quantitative Data for Biurea Synthesis

| Parameter | Acid-Catalyzed Method | Acid-Free Method | Reference |

| Reactant Ratio | 1 eq. Hydrazine : 3 eq. Urea | 0.21-0.27 Hydrazine:Urea (w/w) | [7] |

| Temperature | 105 - 125 °C | 115 - 125 °C | [7] |

| Pressure | Atmospheric | 1.2 - 3.8 bar | [12] |

| Reaction Time | 5 - 9 hours | 8 - 10 hours | [7] |

| pH | 2 - 5 | Not Applicable | [2] |

| Catalyst | Sulfuric Acid / HCl | None | [11][13] |

| Yield | >92% | Not specified, but direct use implies high conversion | [13] |

Part 2: Oxidation of Biurea to this compound

The second and final stage is the oxidation of the biurea intermediate. This step converts the hydrazine bridge (-NH-NH-) into an azo group (-N=N-), resulting in the characteristic yellow-orange this compound.[4] Various oxidizing agents can be employed, including sodium hypochlorite, chlorine, sodium chlorate, and hydrogen peroxide.[1][2][3][11] The use of greener oxidants like hydrogen peroxide is gaining traction due to reduced environmental impact.[7][14][15]

Reaction Pathway

The general equation for the oxidation of biurea is:

NH₂CONHNHCONH₂ + [O] → NH₂CON=NCONH₂ + H₂O (Biurea + Oxidizing Agent → this compound + Byproducts)

Experimental Protocols

Method 1: Hydrogen Peroxide Oxidation This method is considered more environmentally friendly as its primary byproduct is water.[7]

-

Materials : Biurea, hydrogen peroxide (e.g., 30-60%), a bromide catalyst (e.g., potassium bromide, sodium bromide, or HBr), water.[14][16]

-

Procedure :

-

A suspension of biurea (1 equivalent) is prepared in water.

-

A catalytic amount of a bromide compound (e.g., 10 mol% potassium bromide) is added to the suspension. An acid, such as sulfuric or hydrochloric acid, may be added to maintain a pH between 1.0 and 5.0.[17]

-

The mixture is brought to a reaction temperature between 30°C and 70°C.[16][17]

-

Hydrogen peroxide is added dropwise to the stirred suspension over a period of 30-60 minutes.[16]

-

The reaction is allowed to proceed with stirring for an additional 1-2 hours after the H₂O₂ addition is complete.[16]

-

The resulting yellow precipitate of this compound is collected by filtration, washed with water, and dried.

-

Method 2: Electrochemical Oxidation A novel and green alternative involves the anodic oxidation of biurea.[6]

-

Materials : Biurea, potassium bromide, hydrochloric acid, water, graphite (B72142) electrodes.

-

Procedure :

-

Synthesized biurea (1 eq.) and potassium bromide (10 mol%) are suspended in a solution of water and hydrochloric acid in an undivided electrochemical cell equipped with two graphite electrodes.

-

The reaction is conducted at 20°C with vigorous stirring.

-

A constant potential is applied to the cell in cycles (e.g., 0.1 V for 5 minutes, followed by a 3-minute pause, repeated six times).

-

The total reaction time is approximately 45 minutes.

-

The yellow precipitate is collected by filtration, washed with water, and dried at room temperature.

-

Quantitative Data for Biurea Oxidation

| Parameter | H₂O₂ Oxidation | Electrochemical Oxidation | Reference |

| Oxidizing Agent | Hydrogen Peroxide | Electric Potential | [15] |

| Catalyst | Bromide compound (KBr, NaBr, etc.) | Potassium Bromide | [14] |

| Temperature | 30 - 70 °C | 20 °C | [16][17] |

| Reaction Time | 1.5 - 12 hours | ~45 minutes | [16][17] |

| pH | 1.0 - 5.0 | Acidic (HCl) | [17] |

| Yield | >95% | Not specified, but "complete conversion" noted | [6][14][15] |

Process Visualization

The overall synthesis can be visualized as a two-step logical workflow.

Caption: Overall workflow for this compound synthesis.

Caption: Experimental workflow for acid-catalyzed biurea synthesis.

References

- 1. This compound (CICADS) [inchem.org]

- 2. ijnc.ir [ijnc.ir]

- 3. acs.org [acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Biurea - Wikipedia [en.wikipedia.org]

- 6. Green Synthesis of this compound (ADCA) Foaming Agent via Electrosynthesis of Hydrthis compound (Biurea) [orgchemres.org]

- 7. CN103755599A - Preparation process of this compound - Google Patents [patents.google.com]

- 8. ijnc.ir [ijnc.ir]

- 9. Kinetics of Biurea Synthesis from Hydrazine Hydrate and Urea in Acid-free Environment-Academax [academax.com]

- 10. Process Data set: this compound production; technology mix; production mix, at plant; 100% active substance (en) - Data on the Production of Chemicals [ecoinvent.lca-data.com]

- 11. globallcadataaccess.org [globallcadataaccess.org]

- 12. DE2532380A1 - Hydrthis compound from urea and hydrazine or hydrazine hydrate - at 105-140 degree C and 1.2-3.8 bars pressure without a catalyst - Google Patents [patents.google.com]

- 13. CN1295210C - Biurea synthesis technology - Google Patents [patents.google.com]

- 14. The discussion on synthesis process of this compound [ijnc.ir]

- 15. Study on Catalytic Synthesis of this compound with Hydrogen Peroxide as a Green Oxidant [ijnc.ir]

- 16. US3876622A - Process for the preparation of azodicarbonamides modified with metallic compounds - Google Patents [patents.google.com]

- 17. US4088643A - Process for the production of this compound - Google Patents [patents.google.com]

Azodicarbonamide chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of azodicarbonamide (ADA), detailing its chemical properties, synthesis, mechanisms of action, and analytical methodologies. The information is intended for a technical audience and is presented to facilitate research and development activities.

Core Chemical Properties

This compound is a yellow to orange-red, odorless, crystalline powder.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | References |

| Chemical Formula | C₂H₄N₄O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 116.08 g/mol | [1][2][3][4][7][8] |

| IUPAC Name | (E)-carbamoyliminourea | [8] |

| CAS Number | 123-77-3 | [2][3] |

| Appearance | Yellow to orange-red crystalline powder | [1][8] |

| Melting Point | 220-225 °C (decomposes) | [1][3] |

| Solubility | Practically insoluble in water and common solvents; soluble in dimethyl sulfoxide (B87167) (DMSO). | [1][2][8][9] |

| Density | ~1.65 g/cm³ | [1][3] |

Synthesis of this compound

The industrial production of this compound is typically a two-step process. The first step involves the formation of biurea (B89910) from the reaction of urea (B33335) and hydrazine (B178648). The subsequent step is the oxidation of the resulting biurea to yield this compound.

An idealized equation for the synthesis involves treating urea with hydrazine to form biurea.[10] The biurea is then oxidized using agents like gaseous chlorine or sodium hypochlorite (B82951) (NaOCl) to produce this compound.[10][11]

Mechanism of Action

This compound's primary applications stem from its decomposition and oxidative properties.

3.1 As a Blowing Agent

The principal use of this compound is in the production of foamed plastics and rubbers.[5][10] Upon thermal decomposition at temperatures around 200°C, it breaks down to produce a mixture of gases, primarily nitrogen, along with carbon monoxide, carbon dioxide, and ammonia.[10] These gases are trapped within the polymer matrix, creating a cellular structure and forming a foamed product.[10] Additives can be used to modify the decomposition temperature to suit different polymers.[10]

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound (ADCA) - Ataman Kimya [atamanchemicals.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. This compound | 123-77-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound (ADA) | American Society of Baking [asbe.org]

- 7. This compound | CAS#:123-77-3 | Chemsrc [chemsrc.com]

- 8. This compound | C2H4N4O2 | CID 5462814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. acs.org [acs.org]

The Thermal Decomposition of Azodicarbonamide: A Technical Guide to Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Azodicarbonamide (ADC), a widely utilized chemical blowing agent, undergoes a complex thermal decomposition process that is critical to its application in various industries. A thorough understanding of its decomposition mechanism and the kinetics governing this process is paramount for optimizing its performance and ensuring safety. This technical guide provides an in-depth analysis of the thermal degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate chemical pathways.

The Mechanism of Thermal Decomposition

The thermal decomposition of this compound is an exothermic and often autocatalytic process that proceeds through multiple, sometimes competing, reaction pathways.[1][2] The decomposition typically initiates at temperatures around 200-210°C for pure ADC, though this can be significantly lowered by the presence of activators or "kickers" such as zinc oxide or zinc stearate.[1][3][4]

The decomposition process can be broadly categorized into primary and secondary reactions, yielding a mixture of gaseous products and solid residues.

Primary Decomposition Pathways

Two main primary decomposition pathways are proposed to occur concurrently:[2]

-

Pathway 1: Formation of Biurea (B89910). In this pathway, this compound decomposes to form biurea, nitrogen gas, and the highly reactive intermediate, isocyanic acid (HNCO).[2]

-

Pathway 2: Formation of Urazole. Alternatively, this compound can decompose to yield urazole, nitrogen gas, isocyanic acid, and ammonia (B1221849).[2]

At lower temperatures (around 170°C), the formation of biurea is reportedly twice as frequent as the formation of urazole.[2]

A multi-stage decomposition has also been described:[1][5]

-

Stage 1 (180-220°C): This stage is characterized by the release of nitrogen (N₂), carbon monoxide (CO), and isocyanic acid (HNCO), with biurea being a major component of the solid residue.[1][5]

-

Stage 2 (220-320°C): As the temperature increases, the decomposition of intermediates leads to the evolution of ammonia (NH₃) and further isocyanic acid.[1]

-

Stage 3: In the final stage, the remaining solid residue, including urazole, decomposes to produce ammonia and carbon dioxide (CO₂).[5]

Secondary Reactions and Final Products

The isocyanic acid (HNCO) generated during the primary decomposition is a key intermediate that participates in several secondary reactions, leading to the formation of various stable solid products:[2]

-

Formation of Cyanuric Acid and Cyamelide: Isocyanic acid can trimerize to form cyanuric acid or polymerize to cyamelide.[2]

-

Reaction with Water: In the presence of moisture, isocyanic acid can hydrolyze to produce ammonia and carbon dioxide.

-

Formation of Urea: Isocyanic acid can also react with ammonia to form urea.[2]

The final solid residue is a mixture of biurea, urazole, and cyanuric acid.[2] The gaseous products primarily consist of nitrogen, carbon monoxide, carbon dioxide, and ammonia.[1][2] The gas composition is approximately 65% nitrogen and 32% carbon monoxide, with the remainder being other gases.[1] The decomposition results in about 35% gaseous products, 40% solid residue, and 25% sublimate.[1]

Kinetics of Thermal Decomposition

The kinetics of this compound decomposition are complex and have been shown to be highly dependent on the experimental conditions (e.g., heating rate, atmosphere) and the kinetic model applied for analysis.[6] The reaction is often described as autocatalytic, where the reaction products can accelerate the decomposition of the remaining reactant.[1]

Kinetic Parameters

A range of activation energies (Ea) and pre-exponential factors (A) have been reported, reflecting the complexity of the process. The choice of the kinetic model (e.g., first-order, Prout-Tompkins) significantly influences the calculated parameters.[6]

| Parameter | Value | Method | Conditions/Notes | Reference |

| Activation Energy (Ea) | 228 kJ/mol | Volumetric | Near-constant rate portion of decomposition. | [2] |

| Activation Energy (Ea) | 132 kJ/mol | Volumetric | First stage of decomposition. | [6] |

| Pre-exponential Factor (A) | 1 x 10¹² s⁻¹ | Volumetric | First stage of decomposition. | [6] |

| Activation Energy (Ea) | 736 kJ/mol | Dynamic DSC | First-order reaction scheme assumed. | [6] |

| Pre-exponential Factor (A) | 10⁷⁰ s⁻¹ | Dynamic DSC | Compensates for the high Ea. | [6] |

| Activation Energy (Ea) | 1566 kJ/mol | Non-isothermal DSC | G1 model (formally first-order). | [6] |

| Activation Energy (Ea) | 37.29 kcal/mol (~156 kJ/mol) | DSC/ARC | - | [7] |

| Heat of Decomposition | 86 cal/g (~10 kcal/mol) | - | - | [1] |

| Heat of Decomposition | 144-150 cal/g | DSC | - | [7] |

| Heat of Decomposition | 274-296 cal/g | ARC | - | [7] |

| Heat of Decomposition | 306.7 J/g | DSC | - | [8] |

Note: The significant variation in activation energy highlights the importance of specifying the analytical method and kinetic model when reporting kinetic parameters for ADC decomposition.

Experimental Protocols

The study of this compound's thermal decomposition primarily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS), often in a coupled TGA-MS setup.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This hyphenated technique provides simultaneous information on mass loss (TGA) and the identity of evolved gaseous products (MS).

Objective: To determine the temperature-dependent mass loss of ADC and identify the corresponding evolved gaseous products.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 0.5-5 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).[9]

-

Instrument Setup:

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 400°C) at a constant linear heating rate (e.g., 10°C/min).[10]

-

An initial isothermal period may be included to allow for stabilization.

-

-

Data Acquisition:

-

The TGA records the sample mass as a function of temperature and time.

-

The MS continuously samples the evolved gases from the TGA furnace. It can be operated in scan mode (e.g., scanning a mass-to-charge ratio, m/z, range of 1-300 amu) to identify unknown products or in selected ion monitoring (SIM) mode to track specific known gases (e.g., m/z 28 for N₂ and CO, m/z 44 for CO₂, m/z 17 for NH₃, m/z 43 for HNCO).[10]

-

-

Data Analysis: The TGA data (mass loss vs. temperature) is correlated with the MS data (ion current vs. temperature) to identify which gases are evolved at each decomposition stage.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal transitions of ADC, providing information on the exothermic nature of the decomposition and its onset temperature.

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition of this compound.

Methodology:

-

Sample Preparation: A small amount of ADC (typically 0.15-2.0 mg) is weighed into an aluminum pan, which is then hermetically sealed.[6]

-

Instrument Setup:

-

A nitrogen atmosphere is maintained in the DSC cell with a constant purge rate (e.g., 20 cm³/min).[6]

-

An empty, sealed aluminum pan is used as a reference.

-

-

Thermal Program:

-

Dynamic (non-isothermal): The sample is heated at a constant rate (e.g., 5, 10, or 20°C/min) over a specified temperature range (e.g., 30-350°C).

-

Isothermal: The sample is rapidly heated to a specific temperature and the heat flow is recorded over time.[6]

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature or time) is analyzed to determine the onset temperature of the exothermic decomposition peak, the temperature at the peak maximum, and the integrated area of the peak, which corresponds to the heat of decomposition (in J/g or cal/g).

Visualizing the Decomposition and Experimental Workflow

Graphviz diagrams are provided to illustrate the key relationships and processes described.

Caption: Proposed thermal decomposition pathways of this compound.

Caption: Experimental workflow for TGA-MS analysis.

This guide provides a foundational understanding of the complex thermal decomposition of this compound. For specific applications, it is crucial to conduct experimental analysis under conditions that closely mimic the intended processing environment.

References

- 1. vhht.dp.ua [vhht.dp.ua]

- 2. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 123-77-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. eag.com [eag.com]

Gaseous Byproducts of Azodicarbonamide Thermal Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gaseous byproducts generated during the thermal degradation of azodicarbonamide (ADC). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the decomposition chemistry, analytical methodologies for characterization, and the quantitative aspects of the off-gassing process. This document consolidates key findings on the decomposition pathways, presents quantitative data in a structured format, and offers detailed experimental protocols for the analysis of both gaseous and solid byproducts.

Introduction to this compound and its Thermal Decomposition

This compound (C₂H₄N₄O₂), a yellow-orange crystalline solid, is widely utilized as a blowing agent in the plastics and rubber industries. Its efficacy stems from its thermal instability, decomposing at elevated temperatures to yield a significant volume of gas, which in turn creates a foamed structure in polymeric materials. The thermal decomposition of ADC is a complex, exothermic process that proceeds through multiple stages and is influenced by factors such as temperature, heating rate, and the presence of activators. A thorough understanding of the gaseous and solid byproducts is crucial for process optimization, safety, and regulatory compliance.

The primary gaseous products evolved during the thermal degradation of ADC include nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and isocyanic acid (HNCO). The solid residue is primarily composed of biurea, urazole, cyanuric acid, and cyamelide.

Quantitative Analysis of Gaseous Byproducts

The thermal decomposition of this compound results in approximately 35% of its mass being converted into gaseous products. The composition of this gas mixture is predominantly nitrogen and carbon monoxide.

| Gaseous Byproduct | Chemical Formula | Percentage of Total Evolved Gas (%) |

| Nitrogen | N₂ | 65%[1] |

| Carbon Monoxide | CO | 32%[1] |

| Other Gases (including NH₃ and CO₂) | - | 3%[1] |

The total volume of gas evolved from the decomposition of this compound is a critical parameter for its application as a blowing agent and is typically in the range of 220-245 ml/g.

Staged Decomposition and Byproduct Formation

The thermal degradation of this compound is a multi-stage process, with different gaseous and solid byproducts being formed at various temperature ranges.

| Decomposition Stage | Temperature Range (°C) | Primary Gaseous Byproducts | Primary Solid Residue |

| Stage 1 | 180 - 220 | Nitrogen (N₂), Carbon Monoxide (CO), Isocyanic Acid (HNCO)[2] | Biurea[2] |

| Stage 2 | 220 - 320 | Ammonia (NH₃), Isocyanic Acid (HNCO)[1] | - |

| Stage 3 | Higher Temperatures | Ammonia (NH₃), Carbon Dioxide (CO₂)[2] | Urazole[2] |

Isocyanic acid, a reactive intermediate, can further react to form solid products such as cyanuric acid and cyamelide.

Experimental Protocols

Accurate characterization of the byproducts of this compound thermal degradation requires specific analytical techniques. This section provides detailed methodologies for the key experiments.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To identify and monitor the evolution of gaseous byproducts as a function of temperature.

Methodology:

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a ceramic or aluminum TGA pan.

-

TGA Parameters:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 400°C at a linear heating rate of 10°C/min.

-

-

MS Parameters:

-

Interface: Use a heated capillary interface (200-250°C) to transfer the evolved gases from the TGA to the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 200.

-

Data Acquisition: Continuously monitor the ion currents for the characteristic m/z values of the expected gaseous byproducts (e.g., N₂: m/z 28; CO: m/z 28; CO₂: m/z 44; NH₃: m/z 17; HNCO: m/z 43).

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Off-gassing Analysis

Objective: To separate and identify the volatile and semi-volatile organic compounds in the evolved gas mixture.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation:

-

Place a known amount of this compound in a headspace vial.

-

Seal the vial and heat it in an oven at a specific decomposition temperature (e.g., 200°C) for a set period.

-

Use a gas-tight syringe to collect a sample of the headspace gas.

-

-

GC Parameters:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to handle the high concentration of major gases. Set the injector temperature to 250°C.

-

Column: A capillary column suitable for separating small gas molecules, such as a Porous Layer Open Tubular (PLOT) column (e.g., Agilent J&W PoraBOND Q or similar).

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 300.

-

Data Analysis: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

High-Performance Liquid Chromatography (HPLC) for Solid Residue Analysis

Objective: To separate and quantify the primary solid byproducts: biurea, urazole, and cyanuric acid.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph with a Diode Array Detector (DAD) or UV detector.

-

Sample Preparation:

-

Collect the solid residue after the thermal decomposition of a known mass of this compound.

-

Dissolve a precisely weighed amount of the residue in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and acetonitrile (B52724) can be effective.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with 95% A and 5% B.

-

Linearly increase to 50% B over 15 minutes.

-

Hold at 50% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor the absorbance at wavelengths suitable for the analytes (e.g., around 190-210 nm).

-

-

Quantification: Prepare calibration curves for biurea, urazole, and cyanuric acid standards to quantify their concentrations in the sample.

Visualizing Decomposition Pathways and Experimental Workflows

Thermal Decomposition Pathway of this compound

The following diagram illustrates the major reaction pathways during the thermal degradation of this compound.

Caption: this compound thermal decomposition pathway.

Experimental Workflow for Byproduct Analysis

This diagram outlines the logical flow of the analytical procedures for characterizing the byproducts of this compound thermal degradation.

Caption: Analytical workflow for byproduct characterization.

References

Azodicarbonamide Solubility: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Solubility of Azodicarbonamide in Organic and Inorganic Solvents, Detailing Experimental Methodologies and Quantitative Data.

This technical guide provides a thorough analysis of the solubility of this compound (ADA), a compound of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the solubility characteristics of this molecule. The guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Overview of this compound Solubility

This compound is a yellow to orange-red crystalline powder.[1] Its solubility is markedly dependent on the nature of the solvent, a critical factor for its application and analysis. Generally, this compound is characterized by its poor solubility in water and the majority of common organic solvents.[2][3][4] However, it exhibits significant solubility in specific polar aprotic solvents, namely dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[2][3][5] The compound is also known to be soluble in alkaline solutions, where it undergoes decomposition.[5]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents and solvent mixtures.

Table 1: Solubility of this compound in a Water/Dimethyl Sulfoxide (DMSO) Binary System

This table presents data from a 2024 study by Macetti et al., which systematically investigated the solubility of this compound in mixtures of water and DMSO at various temperatures.[2]

| DMSO Concentration (% v/v) | Temperature (°C) | Solubility (mg/mL) |

| 0 (Pure Water) | 20 | < 0.1 |

| 20 | 19 | ~0.1 |

| 20 | 39 | ~0.2 |

| 50 | 19 | ~0.2 |

| 50 | 39 | ~0.5 |

| 80 | 19 | ~3.0 |

| 80 | 39 | ~7.0 |

| 100 (Pure DMSO) | 19 | > 30 |

| 100 (Pure DMSO) | 25 | ~23 |

Data extracted from Macetti et al. (2024). The study notes a roughly exponential increase in solubility with increasing DMSO concentration, highlighting DMSO's effectiveness as a solvent for ADA, while water acts as an anti-solvent.[2][6]

Table 2: Solubility of this compound in Organic Solvents

This table compiles data from various sources on the solubility of this compound in different organic solvents.

| Solvent | Chemical Class | Temperature | Solubility |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Not Specified | 0.6 g/100 mL (6 mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Room Temperature | Soluble |

| Ethanol | Protic | 20°C | Insoluble |

| Ether | Ether | 20°C | Slightly Soluble |

| Benzene | Aromatic Hydrocarbon | Not Specified | Insoluble |

| Acetone | Ketone | Not Specified | Insoluble |

| Ethylene Dichloride | Halogenated Hydrocarbon | Not Specified | Insoluble |

Table 3: Solubility of this compound in Inorganic Solvents

This table provides a summary of the solubility of this compound in common inorganic solvents.

| Solvent | Chemical Class | Temperature | Solubility |

| Water | Protic | 20°C | < 0.1 mg/mL |

| Hot Water | Protic | Elevated | Very slightly soluble |

| Alkaline Solutions | Aqueous Base | Not Specified | Soluble with decomposition |

| Hot Hydrochloric Acid | Aqueous Acid | Elevated | Decomposes |

Experimental Protocols for Solubility Determination

This section details three established methods for determining the solubility of this compound.

UV-Vis Spectrophotometry Method

This method, adapted from Macetti et al. (2024), is suitable for determining the concentration of this compound in saturated solutions, particularly in solvent systems like water/DMSO mixtures.[2]

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert law.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibrate the mixture at a constant temperature using a shaker or water bath for a sufficient time to ensure saturation (e.g., 24-48 hours).

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any suspended particles.

-

-

Spectrophotometric Analysis:

-

Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at a suitable wavelength. For DMSO-containing solutions, a wavelength of 272 nm has been used to minimize solvent interference.[2]

-

Use the pure solvent as a blank.

-

-

Quantification:

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known this compound concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

Titrimetric Method

This method is based on the procedure described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for the assay of this compound.[1]

Principle: this compound liberates iodine from a potassium iodide solution in the presence of acid. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).

Apparatus:

-

Glass-stoppered iodine flask (250 mL)

-

Burette

-

Pipettes

-

Analytical balance

Reagents:

-

Dimethyl sulfoxide (DMSO)

-

Potassium iodide (KI)

-

0.5 N Hydrochloric acid (HCl)

-

0.1 N Sodium thiosulfate (Na₂S₂O₃) standard solution

-

Starch indicator solution (optional)

Procedure:

-

Dissolution:

-

Accurately weigh approximately 225 mg of the this compound sample and transfer it to a 250-mL glass-stoppered iodine flask.

-

Add about 23 mL of dimethyl sulfoxide to dissolve the sample completely. Swirl the flask to ensure complete dissolution.

-

-

Reaction:

-

Add 5 g of potassium iodide, followed by 15 mL of water.

-

Immediately add 10 mL of 0.5 N hydrochloric acid, and stopper the flask quickly.

-

Swirl until the potassium iodide is dissolved and let the flask stand for 20-25 minutes, protected from light.

-

-

Titration:

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the yellow color of the iodine disappears. A starch indicator can be used to determine the endpoint more precisely (the blue color disappears).

-

Perform a blank determination with the same quantities of reagents.

-

-

Calculation:

-

Calculate the amount of this compound based on the volume of sodium thiosulfate solution used. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.804 mg of C₂H₄N₄O₂.[1]

-

Gravimetric Method

This method, as described by Weak et al. (1976), is a direct way to determine solubility by measuring the mass of the dissolved solid in a known volume of solvent.[7]

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid residue is then determined.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

Filtration apparatus

-

Volumetric pipette

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the solvent (e.g., 100 mL of DMF) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 60 minutes or longer) to ensure equilibrium is reached.

-

-

Separation:

-

Filter the saturated solution to remove all undissolved solid.

-

-

Evaporation and Weighing:

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dried solid is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried solid by the volume of the filtrate taken.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.

Caption: Generalized workflow for determining this compound solubility.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent, with polar aprotic solvents like DMSO and DMF being the most effective. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working with this compound. The selection of an appropriate analytical method for solubility determination will depend on the available equipment, the required accuracy, and the specific solvent system being investigated. This comprehensive overview is intended to facilitate further research and application of this compound in various scientific and industrial fields.

References

Unraveling the Thermal Profile of Azodicarbonamide: An In-depth DSC-TGA Analysis

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Azodicarbonamide (ADC), a widely utilized chemical blowing agent, exhibits complex thermal behavior critical to its application in various industrial processes. This technical guide provides an in-depth analysis of pure this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering researchers, scientists, and drug development professionals a thorough understanding of its thermal decomposition characteristics. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the thermal degradation pathway.

Thermal Decomposition Overview

This compound is an orange to yellowish crystalline solid with a decomposition temperature in the range of 200-210°C.[1][2] The thermal decomposition of ADC is an exothermic process, releasing a significant amount of heat and generating various gaseous products.[1][3] This property is fundamental to its role as a blowing agent in the production of foamed plastics and other materials.[4]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from DSC and TGA analyses of pure this compound from various studies. These values provide critical parameters for understanding the thermal stability and decomposition kinetics of the compound.

| Parameter | Value | Reference |

| Melting Point | Decomposes above 180°C | [5] |

| Decomposition Onset Temperature | ~190°C | [6] |

| Peak Decomposition Temperature | 204°C - 210°C | [1][7] |

| Enthalpy of Decomposition | 306.7 J/g | [3] |

| Activation Energy (Ea) | 78.9 - 81.5 kJ/mol | [6] |

Table 1: Key Thermal Parameters of Pure this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |

| 200 - 230 | ~54% | Main exothermic decomposition | [7] |

| > 210 | ~14% | Degradation of solid residues | [7] |

Table 2: Mass Loss Stages in TGA of Pure this compound

Experimental Protocols

A precise and standardized experimental protocol is crucial for obtaining reproducible DSC-TGA data. The following outlines a typical methodology for the analysis of pure this compound.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA measurements.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of pure this compound powder into a clean, inert sample pan (e.g., aluminum or ceramic).

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heat transfer.

-

Use an empty, clean sample pan as a reference.

DSC-TGA Measurement Parameters:

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a constant heating rate. Common heating rates for ADC analysis are 5 K/min, 10 K/min, and 20 K/min.[8]

-

-

Atmosphere:

-

Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

-

Data Acquisition:

-

Record the heat flow (DSC) and sample mass (TGA) as a function of temperature.

-

Data Analysis:

-

DSC Curve:

-

Determine the onset temperature and peak temperature of any endothermic or exothermic events.

-

Calculate the enthalpy of decomposition by integrating the area under the exothermic peak.

-

-

TGA Curve:

-

Determine the onset temperature of decomposition from the initial mass loss.

-

Quantify the percentage of mass loss at different temperature intervals.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Visualizing Thermal Events

The following diagrams, generated using the DOT language, illustrate the experimental workflow for DSC-TGA analysis and the proposed thermal decomposition pathway of this compound.

Caption: Experimental Workflow for DSC-TGA Analysis of this compound.

Caption: Thermal Decomposition Pathway of this compound.

Interpretation of Results

The DSC curve of pure this compound typically shows a sharp exothermic peak in the range of 200-210°C, which corresponds to its rapid decomposition.[1] Some studies have reported an initial endothermic peak, which is attributed to the melting of the substance just before decomposition.[3]

The TGA curve complements the DSC data by showing a significant and rapid mass loss in the same temperature range as the exothermic peak. The decomposition of this compound is a complex process that can occur in multiple stages. The primary decomposition results in the evolution of a large volume of gas, which is the basis for its application as a blowing agent.[4] The main gaseous products are nitrogen, carbon monoxide, carbon dioxide, and ammonia.[4] A solid residue, primarily consisting of biurea, is also formed.[9] The multi-stage decomposition can be influenced by factors such as heating rate and the presence of impurities or activators.[2][7]

Conclusion

The DSC-TGA analysis of pure this compound provides invaluable data for understanding its thermal stability, decomposition kinetics, and suitability for various applications. The combination of a strong exothermic decomposition and significant gas evolution, as quantified by these techniques, underscores its efficacy as a chemical blowing agent. The detailed experimental protocol and decomposition pathway outlined in this guide serve as a comprehensive resource for researchers and professionals working with this compound, enabling better process control and product development.

References

- 1. vhht.dp.ua [vhht.dp.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]

Isothermal Decomposition of Azodicarbonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azodicarbonamide (ADCA), a widely utilized chemical blowing agent, undergoes a complex, exothermic decomposition upon heating, releasing a significant volume of gas. Understanding the kinetics and mechanisms of this decomposition is critical for its effective application in various industrial processes and for ensuring safety. This technical guide provides an in-depth analysis of the isothermal decomposition of ADCA, consolidating data on its decomposition pathways, kinetics, products, and the influence of common activators. Detailed experimental protocols for studying its thermal behavior are also presented to aid researchers in this field.

Introduction

This compound (C₂H₄N₄O₂) is a yellow to orange crystalline powder known for its efficient gas generation upon thermal decomposition.[1] This property makes it a primary choice as a blowing agent in the production of foamed plastics and other materials. The decomposition process is complex and can be influenced by various factors, including temperature, time, and the presence of activators.[2] This guide focuses on the isothermal decomposition of ADCA, providing a comprehensive overview for researchers and professionals.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-stage process involving a series of competitive and consecutive reactions. The decomposition pathway is significantly influenced by temperature and the presence of activators.

Decomposition of Pure this compound

In the absence of activators, the decomposition of pure ADCA typically commences at temperatures around 200-210°C.[3] The process can be broadly categorized into three stages:

-

Stage 1: The initial decomposition involves the cleavage of the N=N bond, leading to the formation of biurea (B89910) and the evolution of nitrogen (N₂), carbon monoxide (CO), and isocyanic acid (HNCO).[4]

-

Stage 2: At higher temperatures, the intermediate products undergo further reactions. This stage is characterized by the formation of ammonia (B1221849) (NH₃) and additional isocyanic acid.[4]

-

Stage 3: The final stage involves the decomposition of the remaining solid residues, such as urazole, producing more ammonia and carbon dioxide (CO₂).[4]

The overall decomposition results in approximately 35% gaseous products, 40% solid residue, and 25% sublimate.[3] The gaseous fraction is predominantly composed of nitrogen (65%) and carbon monoxide (32%), with smaller amounts of other gases.[3]

Activated Decomposition of this compound

The decomposition temperature of ADCA can be significantly lowered by the addition of activators, such as zinc oxide or zinc stearate (B1226849).[5] These activators facilitate the decomposition at temperatures as low as 130-150°C.[3] The presence of an activator like zinc oxide alters the decomposition mechanism:

-

The first stage of decomposition is initiated at a lower temperature.[4]

-

The second and third stages of decomposition are delayed.[4]

The interaction with metal salts, such as zinc stearate, is believed to form metal salts of azodicarboxylic acid, which then act as initiators for the thermal decomposition.[3]

Kinetics of Isothermal Decomposition

The isothermal decomposition of ADCA is an autocatalytic process, meaning the reaction products can accelerate the decomposition of the remaining unreacted material.[3]

Kinetic Parameters

The activation energy for the thermal decomposition of pure this compound has been reported to be 228 kJ mol⁻¹.[6]

| Parameter | Value | Reference |

| Activation Energy (Ea) | 228 kJ mol⁻¹ | [6] |

Effect of Activators on Decomposition Kinetics

Activators not only lower the decomposition temperature but also significantly influence the decomposition kinetics, including the induction period and the overall decomposition time. Zinc stearate is a particularly effective activator.[3]

Table 1: Effect of Zinc Stearate (ZnSt₂) on the Isothermal Decomposition of ADCA at 150°C [3]

| ZnSt₂ Amount (weight part to 1 part ADCA) | Induction Period (minutes) | Decomposition End Time (minutes) |

| 0.12 | 50 | - |

| 0.25 | 10 | 15 |

| 0.5 - 1.0 | 5 | 10 |

Table 2: Effect of Temperature on the Isothermal Decomposition of ADCA with Zinc Stearate (ZnSt₂) / Calcium Stearate (CaSt₂) Mixture [3]

| Temperature (°C) | Observation |

| 150 | Induction period of 5 minutes, high decomposition rate, ends in 20 minutes. |

| 130 - 140 | Sharp decrease in decomposition rate, process does not end after 60 minutes. |

Products of Decomposition

The decomposition of this compound yields a complex mixture of gaseous, solid, and sublimated products.

Table 3: Gaseous Products of this compound Decomposition

| Gaseous Product | Chemical Formula | Reported Yield (% of total gas) | Reference |

| Nitrogen | N₂ | 65% | [3] |

| Carbon Monoxide | CO | 32% | [3] |

| Ammonia | NH₃ | Trace amounts | [3] |

| Carbon Dioxide | CO₂ | Trace amounts | [3] |

| Isocyanic Acid | HNCO | Present | [4] |

Table 4: Solid and Sublimate Products of this compound Decomposition

| Product | State | Chemical Formula / Name | Reference |

| Biurea | Solid Residue | C₂H₆N₄O₂ | [4] |

| Urazole | Solid Residue | C₂H₃N₃O₂ | [4] |

| Cyanuric Acid | Sublimate/Residue | C₃H₃N₃O₃ | [6] |

| Cyamelide | Sublimate | (HNCO)n | [6] |

| Urea | Sublimate | CH₄N₂O | [6] |

Experimental Protocols

Studying the isothermal decomposition of this compound requires precise analytical techniques to monitor changes in mass, heat flow, and gas evolution over time at a constant temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of ADCA as a function of time at a constant temperature.

Methodology:

-

Sample Preparation: Accurately weigh a small sample of ADCA (typically 2-5 mg) into a TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[7]

-

-

Isothermal Program:

-

Rapidly heat the sample to the desired isothermal temperature (e.g., 130°C, 140°C, or 150°C for activated samples; or higher for pure ADCA).

-

Hold the sample at this temperature for a specified duration (e.g., 60 minutes or until the mass stabilizes).[3]

-

-

Data Acquisition: Record the sample mass as a function of time throughout the isothermal hold.

-

Data Analysis: Plot the percentage of mass loss versus time to obtain the isothermal decomposition profile. The rate of decomposition can be determined from the slope of this curve.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vhht.dp.ua [vhht.dp.ua]

- 4. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. akjournals.com [akjournals.com]

Spectroscopic Fingerprinting of Azodicarbonamide: An In-depth Technical Guide to FTIR and Raman Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azodicarbonamide (ADA), a crystalline powder with the chemical formula C₂H₄N₄O₂, is a compound of significant interest across various industrial sectors. While widely utilized as a blowing agent in the plastics and rubber industries, it also finds application as a dough conditioner in food production in some regions. The thermal decomposition properties of ADA, which release nitrogen and other gases, are key to its functionality. However, these same properties, along with the nature of its decomposition products, necessitate precise and reliable analytical methods for its characterization and quality control.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers powerful, non-destructive methods for the detailed molecular-level investigation of this compound. These techniques provide a unique "fingerprint" of the molecule, revealing information about its functional groups, molecular structure, and vibrational modes. This technical guide provides a comprehensive overview of the FTIR and Raman spectroscopic characterization of this compound, including detailed experimental protocols, in-depth spectral analysis with peak assignments, and a discussion of the underlying vibrational modes.

Molecular Structure and Vibrational Modes

This compound possesses a symmetric structure containing two amide groups linked by an azo group (-N=N-). This specific arrangement of atoms gives rise to a characteristic set of vibrational modes that are active in either the infrared or Raman spectra, or both. The primary functional groups contributing to the vibrational spectrum are the N-H, C=O, C-N, and N=N bonds.

The vibrational modes can be broadly categorized as stretching (symmetric and asymmetric) and bending (in-plane and out-of-plane) vibrations. The energy of these vibrations is quantized, and the absorption of infrared radiation or the inelastic scattering of laser light (Raman effect) corresponds to transitions between these vibrational energy levels.

dot

Caption: Molecular structure and key vibrational modes of this compound.

Experimental Protocols

The acquisition of high-quality FTIR and Raman spectra is paramount for accurate characterization. The following sections detail standardized experimental protocols for the analysis of solid this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method

The KBr (potassium bromide) pellet technique is a widely used method for obtaining the infrared spectrum of a solid sample.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with pellet die

-

Agate mortar and pestle

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

This compound sample

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at 110 °C for at least 2-3 hours to remove any adsorbed moisture. Cool and store in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

-

Grinding and Mixing: Transfer the weighed KBr and this compound to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Acquire a background spectrum of a pure KBr pellet or of the empty sample compartment.

-

Sample Spectrum Collection: Acquire the FTIR spectrum of the this compound-KBr pellet, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

dot

Caption: Experimental workflow for FTIR analysis of this compound.

Raman Spectroscopy of Solid Powder

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds.

Materials and Equipment:

-

Raman Spectrometer with laser excitation source (e.g., 785 nm)

-

Microscope objective

-

Sample holder (e.g., aluminum cup or glass slide)

-

This compound sample

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the this compound powder into the sample holder. Ensure the surface is relatively flat.

-

Instrument Setup:

-

Turn on the Raman spectrometer and the laser source. Allow the instrument to stabilize.

-

Select the appropriate laser power. Start with a low power to avoid sample degradation and increase if necessary.

-

Select the desired spectral range, for example, 200-2000 cm⁻¹.

-

-

Focusing: Place the sample holder on the microscope stage. Using the white light source and the microscope objective, bring the sample surface into focus.

-

Spectrum Acquisition:

-

Switch to the laser source.

-

Acquire the Raman spectrum. The acquisition time and number of accumulations may need to be optimized to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired spectrum, which may include baseline correction and cosmic ray removal.

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound are rich in features that can be assigned to specific molecular vibrations. The following tables summarize the key vibrational bands and their assignments based on experimental data and supported by Density Functional Theory (DFT) calculations.

FTIR Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3430 | Strong | ν(N-H) | Asymmetric stretching of N-H |

| ~3330 | Strong | ν(N-H) | Symmetric stretching of N-H |

| ~1780 | Strong | ν(C=O) | Asymmetric stretching of C=O |

| ~1730 | Strong | ν(C=O) | Symmetric stretching of C=O[1] |

| ~1580 | Medium | δ(N-H) | In-plane bending of N-H |

| ~1340 | Medium | ν(C-N) | Stretching of C-N |

| ~1120 | Medium | δ(N-H) | Out-of-plane bending (wagging) of N-H |

| ~750 | Medium | δ(N-C=O) | Bending of N-C=O |

Raman Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~1577 | Strong | ν(N=N) | Stretching of N=N[2] |

| ~1335 | Strong | ν(N-C-N)asym + δ(N-H) | Asymmetric stretching of N-C-N coupled with in-plane bending of N-H[2] |

| ~1121 | Medium | δ(H-N-H) | In-plane bending (scissoring) of H-N-H[2] |

| ~950 | Weak | γ(N-H) | Out-of-plane bending (twisting) of N-H |

| ~600 | Weak | δ(C-N=N) | Bending of C-N=N |

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the comprehensive characterization of this compound. This guide has provided detailed experimental protocols for the analysis of solid ADA using both techniques. The tabulated spectral data, along with their vibrational assignments, offer a clear and concise reference for researchers and scientists. The provided diagrams illustrate the relationship between the molecular structure of this compound and its characteristic vibrational modes, as well as the logical workflow for its spectroscopic analysis. By leveraging the information presented herein, professionals in research, quality control, and drug development can confidently apply these powerful analytical techniques for the accurate identification and characterization of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Azodicarbonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azodicarbonamide (ADC), a yellow to orange-red crystalline powder, is a versatile chemical compound with the molecular formula C₂H₄N₄O₂.[1] While primarily utilized as a blowing agent in the plastics and rubber industries, its properties as a flour maturing and dough conditioning agent have also been explored.[2] A thorough understanding of its solid-state properties, specifically its crystal structure and morphology, is crucial for optimizing its performance in various applications, ensuring batch-to-batch consistency, and meeting regulatory standards. This technical guide provides a comprehensive overview of the crystal structure of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion on the factors that influence its crystal morphology.

Crystal Structure of this compound

The crystal structure of this compound was first elucidated by J. H. Bryden in 1961. The compound crystallizes in the monoclinic system, and its crystallographic details are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 3.57 Å |

| b | 9.06 Å |

| c | 7.00 Å |

| β | 94° 50' |

| Z (molecules per unit cell) | 2 |

Data sourced from Bryden, J. H. (1961). The crystal structure of this compound. Acta Crystallographica, 14(1), 61-63.

The molecule is centrosymmetric, with the two halves of the molecule being planar. The crystal structure is characterized by a network of hydrogen bonds, forming sheets of molecules that are held together by van der Waals forces.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its subsequent crystallization, and its characterization by X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM).

Synthesis of this compound

The synthesis of this compound is typically a two-step process, involving the formation of a biurea (B89910) (hydrthis compound) intermediate, followed by its oxidation.

Step 1: Synthesis of Biurea (Hydrthis compound)

-

Materials:

-

Hydrazine (B178648) sulfate (B86663) ((NH₂)₂·H₂SO₄)

-

Urea (B33335) (CO(NH₂)₂)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

-

Procedure: [3]

-

In a reflux apparatus, combine 4 grams of hydrazine sulfate and 5.4 grams of urea in 100 mL of distilled water.

-

Heat the mixture to reflux with constant agitation.

-

After approximately two hours of boiling, slowly add sulfuric acid dropwise to maintain the pH of the solution between 2 and 2.5.

-

Continue the reaction under reflux for a total of five hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated biurea by filtration.

-

Wash the precipitate with distilled water and dry.

-

Step 2: Oxidation of Biurea to this compound

-

Materials:

-

Biurea (from Step 1)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Potassium bromide (KBr)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

-

Procedure: [4]

-

Suspend 2.3 grams of the synthesized biurea in distilled water.

-

Add 0.6 mmol of potassium bromide as a catalyst.

-

Adjust the pH of the suspension to less than 2 by adding sulfuric acid.

-

Heat the suspension to the desired reaction temperature.

-

Add 0.09 mol of 30% hydrogen peroxide to the heated suspension.

-

Stir the reaction mixture for 30 minutes in a stirred water bath. A yellow precipitate of this compound will form.

-

Collect the product by filtration.

-

Wash the yellow crystals several times with distilled water and then dry.

-

Recrystallization for Purification and Crystal Growth

Recrystallization is a critical step for obtaining high-purity crystals with well-defined morphology. Due to this compound's limited solubility in common organic solvents, dimethyl sulfoxide (B87167) (DMSO) is often a suitable solvent for its recrystallization.[5]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot DMSO.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.

-

For maximum yield, the flask can be subsequently cooled in an ice bath.

-

Collect the formed crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (in which this compound is poorly soluble, such as water or ethanol) to remove any residual DMSO and soluble impurities.

-

Dry the purified crystals under vacuum.

-

Characterization Techniques

Powder X-ray Diffraction (PXRD)

-

-

Grind the crystalline sample of this compound to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder. The back-loading method is often preferred to minimize preferred orientation. The powder is packed into a cavity from the rear of the holder and leveled with a flat surface (e.g., a glass slide).

-

-

Analysis:

-

Place the sample holder in the diffractometer.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 50°) with an appropriate step size and counting time.

-

The resulting diffractogram can be used for phase identification by comparing it to known standards or for crystal structure refinement.

-

Scanning Electron Microscopy (SEM)

-

Sample Preparation:

-

Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.

-

Gently press the powder to ensure good adhesion.

-

To remove any loose particles, the stub can be gently tapped or subjected to a stream of dry nitrogen gas.

-

Since this compound is a non-conductive organic material, it must be coated with a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.

-

-

Analysis:

-

Introduce the coated sample into the SEM chamber.

-

Evacuate the chamber to high vacuum.

-

Apply an appropriate accelerating voltage and scan the electron beam across the sample.

-

Secondary electrons or backscattered electrons are detected to generate an image of the crystal morphology, providing information on size, shape, and surface features.

-

Crystal Morphology of this compound

The external shape or habit of a crystal is determined by the relative growth rates of its different crystallographic faces.[8] Factors such as the solvent used for crystallization, the rate of cooling (supersaturation), and the presence of impurities or additives can significantly influence the crystal morphology.[9]

Potential Factors Influencing this compound Crystal Morphology:

-

Solvent: The polarity and hydrogen bonding capability of the crystallization solvent can interact differently with the various crystal faces of this compound, thereby influencing their relative growth rates.

-

Supersaturation: A high degree of supersaturation, often achieved through rapid cooling or fast anti-solvent addition, typically leads to the formation of smaller, less perfect crystals. Slower cooling rates generally favor the growth of larger, more well-defined crystals.

-

Additives/Impurities: The presence of even small amounts of impurities or intentionally added habit modifiers can dramatically alter the crystal shape by selectively adsorbing onto specific crystal faces and inhibiting their growth.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of factors influencing this compound crystal morphology.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, along with comprehensive experimental protocols for its synthesis, purification, and characterization. While the fundamental crystallographic parameters are well-established, the targeted control of this compound's crystal morphology remains an area ripe for further investigation. The methodologies and principles outlined herein offer a solid foundation for researchers and professionals to not only reproduce and characterize this important industrial chemical but also to explore the manipulation of its solid-state properties for enhanced performance in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. ijnc.ir [ijnc.ir]

- 4. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [kindle-tech.com]

- 8. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 9. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Azodicarbonamide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of Azodicarbonamide (ADA) in a laboratory environment. Due to its hazardous properties, particularly as a respiratory and skin sensitizer, strict adherence to safety protocols is imperative. This document outlines the substance's properties, health effects, occupational exposure limits, safe handling procedures, and relevant experimental protocols.

Substance Identification and Properties

This compound (CAS No. 123-77-3) is a yellow to orange-red, odorless, crystalline powder.[1][2] It is primarily used in the plastics industry as a chemical blowing agent to create foamed materials.[1][3]

1.1 Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄N₄O₂ | [4] |

| Molecular Weight | 116.08 g/mol | [4][5] |

| Appearance | Yellow to orange-red crystalline powder | [1][2] |

| Melting Point | 225°C (437°F) with decomposition | [1][5][6] |

| Solubility in Water | Insoluble (<0.1 mg/mL at 70°F) | [5][6] |

| Solubility in other solvents | Soluble in dimethyl sulfoxide (B87167) (DMSO) | [2][7] |

| Specific Gravity | 1.65 at 20°C (68°F) | [5][6] |

| Decomposition Temperature | ~190-230°C in industrial processes | [6] |

1.2 Decomposition and Hazardous Byproducts

This compound is thermally unstable and decomposes upon heating. This decomposition can be triggered by heat, chemical reactions, friction, or impact.[5][8] The thermal decomposition of ADA produces a mixture of gases and solid residues.[6][8]

-

Gases Produced: Nitrogen, Carbon Monoxide, Carbon Dioxide, and Ammonia.[5][6][8]

-

Hazardous Breakdown Products: When used in processes like baking, ADA breaks down into other chemicals, including semicarbazide (B1199961) (SEM) and urethane (B1682113) .[9] SEM has been shown to cause cancer in female mice, while urethane is a recognized carcinogen.[9][10][11][12] The formation of SEM is a significant concern, especially under heating conditions.[13][14][15]

Health and Safety Hazards

Occupational exposure to this compound dust is the primary concern in a laboratory setting. The main health risks are associated with inhalation and skin contact.

2.1 Summary of Health Effects

| Hazard Type | Description of Effect | Source(s) |

| Respiratory Sensitization | The most frequently reported effect of repeated exposure is respiratory sensitization, which can lead to asthma.[6][10][16][17] The UK Health and Safety Executive identifies ADA as a respiratory sensitizer.[8] | |